Ethyl heptafluorobutyrylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

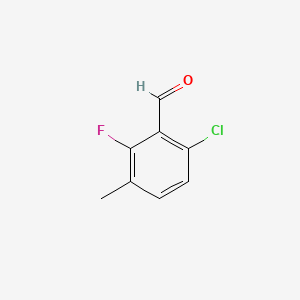

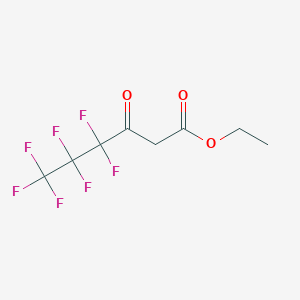

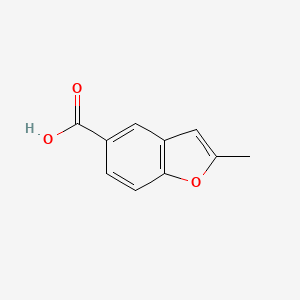

Ethyl heptafluorobutyrylacetate is a chemical compound with the molecular formula C8H7F7O3 and a molecular weight of 284.13 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Ethyl heptafluorobutyrylacetate can be represented by the InChI string: InChI=1S/C8H7F7O3/c1-2-18-5(17)3-4(16)6(9,10)7(11,12)8(13,14)15/h2-3H2,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms .

Physical And Chemical Properties Analysis

Ethyl heptafluorobutyrylacetate has a molecular weight of 284.13 . Unfortunately, the available resources do not provide further details on its physical and chemical properties.

Applications De Recherche Scientifique

Application in Hair Analysis for Alcohol Consumption

Ethyl heptafluorobutyrylacetate has been used in scientific research for the detection and quantification of substances in hair samples. For instance, in a study by Jurado et al. (2004), it was compared with other derivatizing agents for its efficacy in extracting ethyl-glucuronide (EtG) from hair, a marker of alcohol consumption. This research showed that other agents provided higher recoveries and more stable derivatives, but ethyl heptafluorobutyrylacetate was part of the comparative analysis.

In the Creation of Advanced Materials

Ethyl heptafluorobutyrylacetate plays a role in the development of advanced materials. A study by Lee et al. (2018) explored its use in enhancing the electrochemical performance and thermal stability of silicon anodes in lithium-ion batteries. This research is crucial for improving the efficiency and durability of battery technology.

As a Building Block in Chemical Synthesis

This compound is also significant in chemical synthesis. For example, Michaut et al. (2007) studied the transformation of ethyl-4,4,4-trifluoroacetoacetate, revealing its potential as a building block for creating enantiopure chirons. Such chirons have applications in pharmaceuticals and other areas of chemistry.

Medical and Surgical Applications

In medical research, ethyl heptafluorobutyrylacetate has been used in studies investigating tissue adhesives. Kaplan et al. (2004) conducted an experimental study on the histopathological effects of ethyl 2-cyanoacrylate when used as a tissue adhesive in cardiovascular and thoracic surgery, providing insights into its potential medical applications.

In Analytical Chemistry

The compound is also used in analytical chemistry for the analysis of various substances. For instance, Mohamed and Bakdash (2017) compared heptafluorobutyric anhydride with other derivatizing reagents for the analysis of amphetamines and cathinones in oral fluid, showcasing its utility in forensic and clinical toxicology.

Safety and Hazards

Safety data for Ethyl heptafluorobutyrylacetate suggests that it should be handled with care to avoid dust formation, inhalation of mist, gas or vapors, and contact with skin and eyes . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, and avoid letting the chemical enter drains .

Propriétés

IUPAC Name |

ethyl 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F7O3/c1-2-18-5(17)3-4(16)6(9,10)7(11,12)8(13,14)15/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGCMFZWEPCGSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334416 |

Source

|

| Record name | Ethyl heptafluorobutyrylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

336-62-9 |

Source

|

| Record name | Ethyl heptafluorobutyrylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[4-(3-Carboxy-acryloylamino)-phenoxy]-phenylcarbamoyl}-acrylic acid](/img/structure/B1362776.png)

![1-ethyl-N-[(1R)-1-phenylethyl]piperidin-4-amine](/img/structure/B1362777.png)

![L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1362809.png)

![(E)-4-[4-(4-methylpiperazin-1-yl)sulfonylanilino]-4-oxobut-2-enoic acid](/img/structure/B1362816.png)

![(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1362824.png)